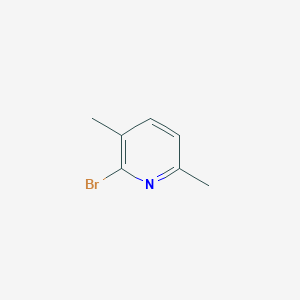

2-溴-3,6-二甲基吡啶

描述

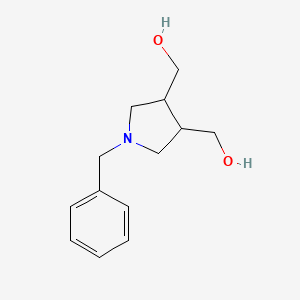

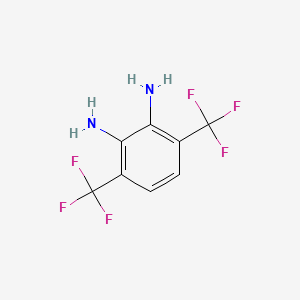

The compound 2-Bromo-3,6-dimethylpyridine is a brominated derivative of dimethylpyridine, which is a class of compounds that have been extensively studied for their chemical and physical properties. The presence of bromine and methyl groups on the pyridine ring can significantly alter the reactivity and interaction of the molecule with other chemical species.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves halogenation reactions where bromine is introduced into the pyridine ring. For instance, the synthesis of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine involves a condensation reaction under reflux conditions, which indicates that similar conditions could be used for synthesizing 2-Bromo-3,6-dimethylpyridine . Additionally, the synthesis of related compounds like 2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion, suggesting that controlled temperature conditions are critical in the synthesis of brominated pyridines .

Molecular Structure Analysis

The molecular structure of brominated pyridines is influenced by the presence of substituents on the pyridine ring. For example, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and its chloro-derivative show that the molecular conformation is essentially the same in both compounds, despite differences in their crystal packing . This suggests that the molecular structure of 2-Bromo-3,6-dimethylpyridine would also be influenced by its substituents and the type of halogen present.

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene functions as a formal equivalent of lithiated pyrroles, which are precursors to substituted pyrrole-2-carboxaldehydes . This indicates that 2-Bromo-3,6-dimethylpyridine could also be used as a precursor in the synthesis of other heterocyclic compounds through lithiation and subsequent reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are characterized by their interaction with other molecules and their stability. The study of 2,6-dimethylpyridine as a probe of the strength of Brønsted acid sites on zeolites and alumina suggests that the adsorption properties of dimethylpyridines can be indicative of surface acidity . Furthermore, the thermal stability of related compounds, such as 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which is stable up to 215 °C, provides insight into the thermal behavior of 2-Bromo-3,6-dimethylpyridine .

科学研究应用

酸性表面的表征

2,6-二甲基吡啶,与2-溴-3,6-二甲基吡啶密切相关,已被用于对酸性表面(如γ-Al2O3,氟化γ-Al2O3和Y沸石)进行表征。这种化合物有助于识别不同类型的Lewis和Bronsted位点,这些位点在催化和材料科学研究中至关重要(Corma, Rodellas, & Fornés, 1984)。

溴化反应

对甲基吡啶(包括2,6-二甲基吡啶等化合物)在浓硫酸中的溴化反应进行了研究。这些溴化反应对有机化学合成方法具有重要意义(Does & Hertog, 2010)。

吸附研究

对2,6-二甲基吡啶在CaY,HY和NaY等各种沸石上的吸附进行了研究。这项研究对于理解碱与羟基和Lewis位点之间的相互作用至关重要,这对于异相催化是至关重要的(Jacobs & Heylen, 1974)。

Heck乙烯化

报道了使用特定催化剂对2-溴-6-甲基-3-取代吡啶进行Heck乙烯化的过程。这个过程对于合成复杂有机分子,包括药物,是基础性的(Robert et al., 2005)。

合成中的微波辐射

利用2,6-二甲基吡啶在微波辐射下合成吡啶-2,6-二羧酸,展示了从传统合成方法转向先进微波技术(Zhang et al., 2010)。

聚合过程

对2,6-二甲基吡啶对烃单体(如异丁烯)的聚合效应进行了研究。这项研究对于理解和改进聚合过程在聚合科学中至关重要(Nesmelov et al., 1996)。

钌(III)配合物的合成

探讨了2-溴-6-(3,5-二甲基-1H-吡唑-1-基)吡啶与钌(III)配合物的形成,以期在催化和药物研究中应用(Omondi et al., 2018)。

安全和危害

“2-Bromo-3,6-dimethylpyridine” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

作用机制

Target of Action

2-Bromo-3,6-dimethylpyridine is primarily used as an intermediate in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 2-Bromo-3,6-dimethylpyridine interacts with the organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-3,6-dimethylpyridine are primarily related to the synthesis of new organic compounds. The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, facilitating the formation of new carbon–carbon bonds .

Pharmacokinetics

Its properties such as a boiling point of 56-58°c and a density of 1431 g/mL at 25 °C suggest that it is likely to have low bioavailability if ingested or inhaled.

Result of Action

The primary result of the action of 2-Bromo-3,6-dimethylpyridine is the formation of new organic compounds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals .

Action Environment

The action of 2-Bromo-3,6-dimethylpyridine is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for example, requires specific reaction conditions, including a suitable solvent, a palladium catalyst, and a base . The reaction is also sensitive to the presence of water and oxygen, which can lead to the decomposition of the organoboron reagent .

属性

IUPAC Name |

2-bromo-3,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLNQHXCFLTIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309397 | |

| Record name | 2-Bromo-3,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,6-dimethylpyridine | |

CAS RN |

38749-92-7 | |

| Record name | 2-Bromo-3,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)

![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)